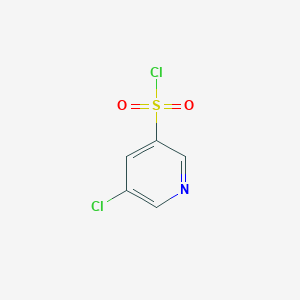
5-氯吡啶-3-磺酰氯
描述
5-Chloropyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1060802-18-7 . It is used as a reagent to prepare proton pump inhibitors such as Tetrahydrocyclopentapyrroles . It is also an impurity of Vonoprazan, a potassium-competitive acid blocker .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves a step of sequentially reacting pyridine-3-sulfonic acid and phosphorus pentachloride . The yield of pyridine-3-sulfonyl chloride in the reaction solution was 91.7% .Molecular Structure Analysis
The molecular weight of 5-Chloropyridine-3-sulfonyl chloride is 212.06 . Its linear formula is C5H3Cl2NO2S .Chemical Reactions Analysis
2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical and Chemical Properties Analysis
5-Chloropyridine-3-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 212.06 . The compound is stored in an inert atmosphere at 2-8°C .科学研究应用
化学合成
“5-氯吡啶-3-磺酰氯”是一种用于各种化学反应的化合物。 它的分子式为C5H3Cl2NO2S . 它常被用作合成其他化合物的试剂 .
吡啶-3-磺酰氯的生产
该化合物在吡啶-3-磺酰氯的生产中起着至关重要的作用。 一种生产方法是将五氯化磷添加到含有吡啶-3-磺酸的反应溶液中 . 这种方法的优点是它可以轻松地应用于工业过程,产生较少的副产物,并且与传统方法相比,可产生更高量的吡啶-3-磺酰氯 .
药物研究
“5-氯吡啶-3-磺酰氯”被确定为沃诺拉赞的一种杂质 ,沃诺拉赞是一种钾竞争性酸阻滞剂。 沃诺拉赞已被发现对治疗胃十二指肠溃疡和反流性食管炎有效 . 因此,了解该化合物的性质和行为可以帮助提高此类药物的纯度和功效。
安全和操作
该化合物在GHS05象形图下分类,表明它会导致严重的皮肤灼伤和眼睛损伤 . 因此,了解其性质对于在研究和工业环境中安全操作和储存至关重要 .
作用机制
Target of Action
This compound is often used as a reagent in chemical reactions, and its targets can vary depending on the specific reaction it is involved in .
Mode of Action
They can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and other compounds .
Biochemical Pathways
As a reagent, it is used to facilitate chemical transformations, and the pathways it affects would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Chloropyridine-3-sulfonyl chloride’s action depend on the specific reaction it is used in. In general, it acts as a sulfonylating agent, introducing a sulfonyl group into other molecules .
Action Environment
The action, efficacy, and stability of 5-Chloropyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, it is typically stored under an inert gas such as nitrogen or argon at 2-8°C to maintain its stability . The specific conditions under which it is used can also affect its reactivity and the outcome of the reactions it is involved in.
安全和危害
生化分析
Biochemical Properties
5-Chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, which involve the transfer of the sulfonyl group to nucleophilic sites on these biomolecules . This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their functions.
Cellular Effects
The effects of 5-Chloropyridine-3-sulfonyl chloride on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of proteins involved in signaling pathways can disrupt normal cellular communication, leading to changes in cell behavior. Additionally, 5-Chloropyridine-3-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, 5-Chloropyridine-3-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, the modification of proteins by 5-Chloropyridine-3-sulfonyl chloride can lead to changes in their conformation and function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyridine-3-sulfonyl chloride can change over time due to its stability and degradation . This compound is stable under inert gas conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to a reduction in its reactivity and effectiveness. Long-term studies have shown that the effects of 5-Chloropyridine-3-sulfonyl chloride on cellular function can diminish over time, highlighting the importance of using fresh preparations for experimental purposes.
Dosage Effects in Animal Models
The effects of 5-Chloropyridine-3-sulfonyl chloride vary with different dosages in animal models . At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, 5-Chloropyridine-3-sulfonyl chloride can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
5-Chloropyridine-3-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can be metabolized by enzymes such as sulfatases and sulfonyltransferases, which catalyze the transfer of the sulfonyl group to other molecules. These metabolic reactions can influence the levels of metabolites and the overall metabolic flux within cells, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 5-Chloropyridine-3-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-Chloropyridine-3-sulfonyl chloride can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Subcellular Localization
The subcellular localization of 5-Chloropyridine-3-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. The activity and function of 5-Chloropyridine-3-sulfonyl chloride can be influenced by its subcellular localization, as it may interact with different sets of biomolecules in various cellular compartments.
属性
IUPAC Name |
5-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDXOOGXYFWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712410 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-18-7 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


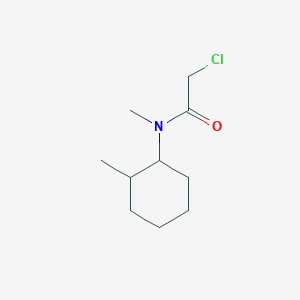
![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)
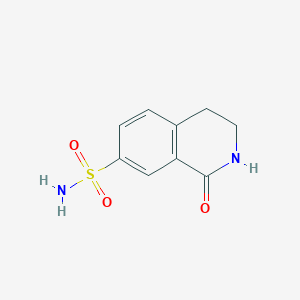

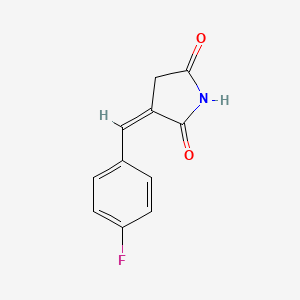
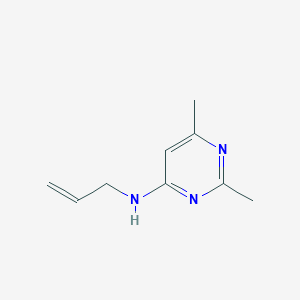
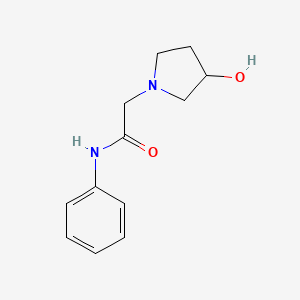


![1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol](/img/structure/B1464024.png)
![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)
![2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464028.png)

